

Application Notes and Protocols: 2-Amino-4-phenylthiazole Hydrobromide Monohydrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-phenylthiazole
hydrobromide monohydrate

Cat. No.: B1265574

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-phenylthiazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.^{[1][2][3]} This structural motif is a key component in numerous compounds with therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.^{[1][4][5]} The hydrobromide monohydrate salt of 2-amino-4-phenylthiazole often serves as a stable and soluble starting material for the synthesis of more complex derivatives.^[6] This document provides an overview of its applications, quantitative biological data, and detailed experimental protocols.

Chemical Information

Property	Value
IUPAC Name	4-phenyl-1,3-thiazol-2-amine;hydrobromide;hydrate
Molecular Formula	C ₉ H ₁₁ BrN ₂ OS
Molecular Weight	275.17 g/mol
CAS Number	52253-69-7
Appearance	Solid
Melting Point	180-183 °C

Applications in Medicinal Chemistry

The 2-amino-4-phenylthiazole core is a privileged structure in drug discovery due to its ability to interact with various biological targets. Its derivatives have been extensively explored for the following therapeutic areas:

- **Anticancer Activity:** Derivatives have shown significant antiproliferative activity against a range of human cancer cell lines, including breast, colon, leukemia, and lung cancer.[\[1\]](#)[\[7\]](#) The mechanism of action for some of these compounds involves the inhibition of kinases such as EGFR/VGFR, Src, and Abl, as well as disruption of microtubule polymerization.[\[1\]](#)
- **Antimicrobial and Antifungal Activity:** The thiazole nucleus is associated with potent antimicrobial and antifungal properties.[\[4\]](#)[\[8\]](#) Derivatives have demonstrated significant activity against various bacterial and fungal strains, with some compounds showing efficacy comparable to standard drugs like fluconazole.[\[4\]](#)
- **Anti-inflammatory Activity:** Certain 2-amino-4-phenylthiazole analogues have been identified as inhibitors of myeloid differentiation primary response protein 88 (MyD88), a key adapter protein in Toll-like receptor (TLR) signaling pathways involved in inflammation.[\[5\]](#) This makes them promising candidates for the treatment of inflammatory diseases like acute lung injury.[\[5\]](#)
- **Enzyme Inhibition:** This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and

butyrylcholinesterase (BChE).^[9] Such inhibitory activities suggest their potential in addressing conditions like glaucoma and neurodegenerative diseases.

- **Anthelmintic Activity:** Synthesized peptide derivatives of 2-amino-4-phenylthiazole have exhibited potent anthelmintic properties.^[4]

Quantitative Biological Data

The following tables summarize the reported biological activities of various 2-amino-4-phenylthiazole derivatives.

Table 1: Anticancer Activity

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Derivative 10	HT29 (Colon)	2.01	[1]
Derivative 21	K563 (Leukemia)	16.3	[1]
Derivative 20	H1299 (Lung)	4.89	[1]
Derivative 20	SHG-44 (Glioma)	4.03	[1]
3-fluoro analog	T47D, Caco-2, HT-29	< 10 μg/mL	[7]

Table 2: Enzyme Inhibition

Compound/Derivative	Enzyme	K _i (μM)	Reference
2-amino-4-(4-chlorophenyl)thiazole	hCA I	0.008 ± 0.001	[9]
2-amino-4-(4-bromophenyl)thiazole	hCA II	0.124 ± 0.017	[9]
2-amino-4-(4-bromophenyl)thiazole	AChE	0.129 ± 0.030	[9]
2-amino-4-(4-bromophenyl)thiazole	BChE	0.083 ± 0.041	[9]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound/Derivative	Microorganism	MIC (μg/mL)	Reference
Leucine-containing dipeptide derivative	Aspergillus niger	6.25	[4]
Leucine-containing dipeptide derivative	Candida albicans	12.5	[4]
Alanine-containing derivative	Escherichia coli	25	[4]
Valine-containing derivative	Staphylococcus aureus	25	[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Parent Compound)

This protocol describes the Hantzsch thiazole synthesis, a common method for preparing the 2-amino-4-phenylthiazole scaffold.[4]

Materials:

- Acetophenone
- Thiourea
- Iodine
- Methanol
- Diethyl ether
- Ammonium hydroxide solution
- Round bottom flask
- Reflux condenser
- Heating mantle
- Standard glassware for workup and recrystallization

Procedure:

- Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round bottom flask.
- Reflux the mixture for 12 hours.
- After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.
- Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.
- Collect the crude product by filtration.
- Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: General Procedure for Derivatization at the 2-Amino Group (Amide Synthesis)

This protocol outlines a general method for synthesizing amide derivatives from the 2-amino group of the thiazole ring.

Materials:

- 2-Amino-4-phenylthiazole
- Acyl chloride or carboxylic acid
- Coupling agent (e.g., DCC, EDC)
- Base (e.g., Triethylamine, Pyridine)
- Anhydrous solvent (e.g., Dichloromethane, DMF)
- Standard glassware for synthesis and purification

Procedure:

- Dissolve 2-amino-4-phenylthiazole (1 equivalent) in an anhydrous solvent.
- Add the base (1.1-1.5 equivalents).
- If starting from a carboxylic acid, add the coupling agent (1.1 equivalents).
- Slowly add the acyl chloride or carboxylic acid (1 equivalent) to the solution at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Perform an aqueous workup to remove excess reagents and byproducts.
- Purify the product by column chromatography or recrystallization.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.[\[4\]](#)

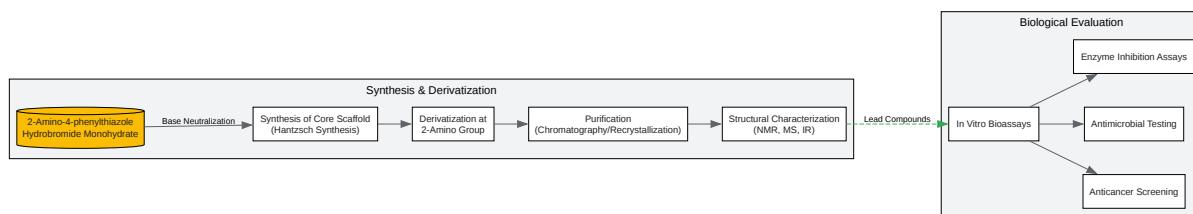
Materials:

- Synthesized 2-amino-4-phenylthiazole derivatives
- Bacterial and/or fungal strains
- Nutrient agar or other suitable growth medium
- Sterile filter paper discs
- Standard antibiotic/antifungal discs (positive controls)
- Solvent (e.g., DMSO) for dissolving compounds
- Incubator

Procedure:

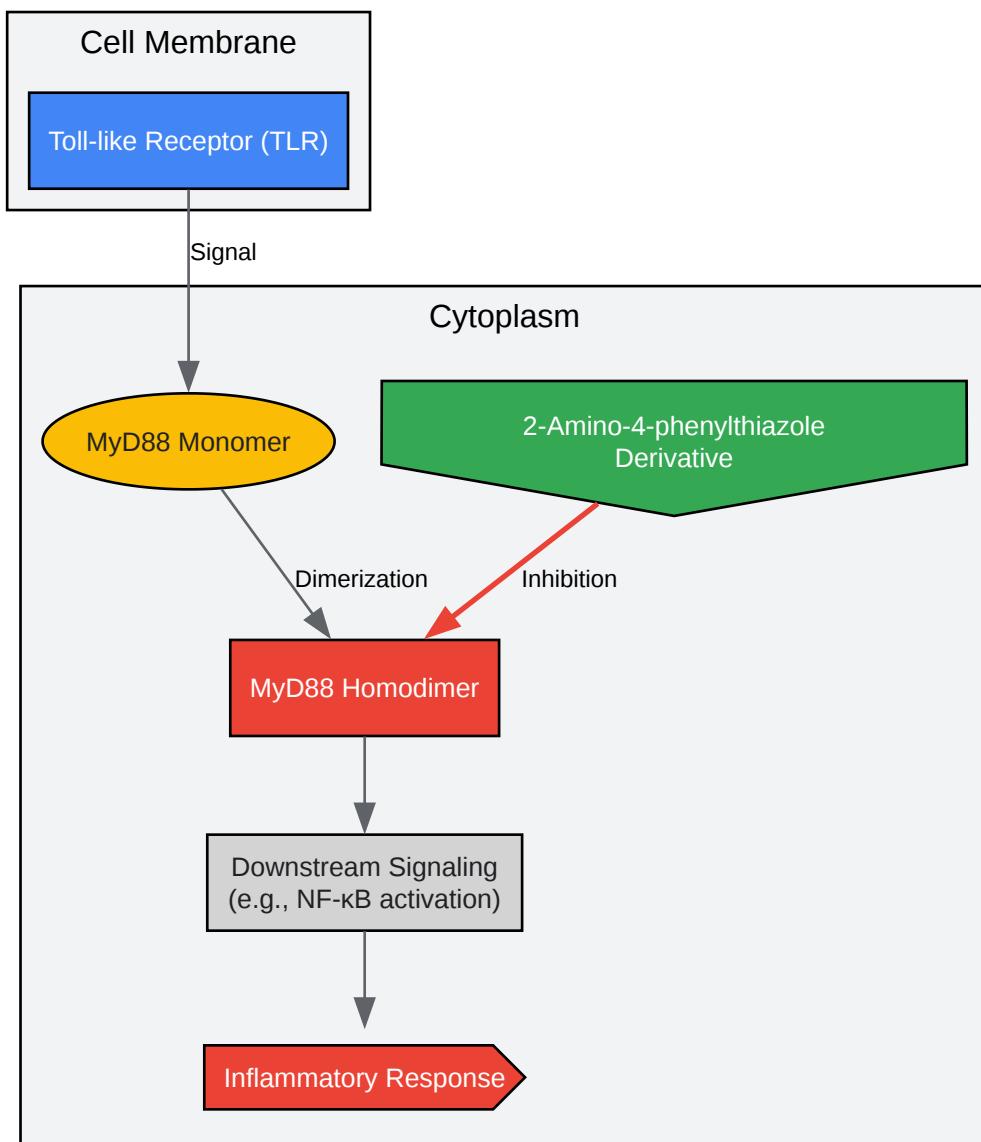
- Prepare agar plates by pouring sterile molten agar into petri dishes and allowing them to solidify.
- Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
- Dissolve the synthesized compounds in a suitable solvent to a known concentration (e.g., 50 $\mu\text{g/mL}$).
- Impregnate sterile filter paper discs with the test compound solutions and allow the solvent to evaporate.
- Place the impregnated discs, along with positive and negative (solvent only) control discs, onto the inoculated agar surface.
- Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.
- Measure the diameter of the zone of inhibition (in mm) around each disc.

Visualizations



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Caption: Experimental workflow for the synthesis and biological evaluation of 2-amino-4-phenylthiazole derivatives.



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Caption: Proposed mechanism of anti-inflammatory action via inhibition of MyD88 dimerization.

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